4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid
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Overview
Description
4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a phenoxyanilino group and a pyridinylmethylamino group attached to a butanoic acid backbone. Its molecular formula is C16H15NO4, and it has a molecular weight of 285.3 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-oxobutanoic acid with 4-phenoxyaniline and 3-pyridinylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions, including temperature, pressure, and pH, are meticulously controlled to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines and alcohols.
Substitution: The phenoxyanilino and pyridinylmethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines or alcohols .
Scientific Research Applications
4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid involves its interaction with specific molecular targets. The phenoxyanilino and pyridinylmethylamino groups can bind to enzymes or receptors, modulating their activity. This binding can lead to changes in cellular pathways, affecting processes such as cell growth, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
4-Oxo-4-(4-phenoxyphenyl)butanoic acid: Similar structure but lacks the pyridinylmethylamino group.
4-Oxo-4-[(3-pyridinylmethyl)amino]butanoic acid: Similar structure but lacks the phenoxyanilino group.
Uniqueness
4-Oxo-4-(4-phenoxyanilino)-2-[(3-pyridinylmethyl)amino]butanoic acid is unique due to the presence of both phenoxyanilino and pyridinylmethylamino groups.
Properties
Molecular Formula |
C22H21N3O4 |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
4-oxo-4-(4-phenoxyanilino)-2-(pyridin-3-ylmethylamino)butanoic acid |
InChI |
InChI=1S/C22H21N3O4/c26-21(13-20(22(27)28)24-15-16-5-4-12-23-14-16)25-17-8-10-19(11-9-17)29-18-6-2-1-3-7-18/h1-12,14,20,24H,13,15H2,(H,25,26)(H,27,28) |
InChI Key |
CULXRZFEVYLTAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)CC(C(=O)O)NCC3=CN=CC=C3 |
Origin of Product |
United States |
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